2-(4-methoxyphenyl)ethenol
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Overview
Description
2-(4-Methoxyphenyl)ethenol, also known as 4-methoxyphenethyl alcohol, is an aromatic alcohol with the molecular formula C9H12O2. It is characterized by a methoxy group attached to a phenyl ring, which is further connected to an ethenol group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Methoxyphenyl)ethenol can be synthesized through several methods:
Reduction of 4-methoxyacetophenone: This method involves the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone using immobilized Trigonopsis variabilis AS2.
Condensation Reaction: Another method involves the condensation of 4-methoxybenzaldehyde with ethanol.
Oxidation-Reduction Reaction: This method involves the oxidation of 4-methoxyphenyl ethylene followed by reduction using hydriodic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)ethenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxybenzaldehyde.
Reduction: It can be reduced to form 4-methoxyphenethyl alcohol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde.
Reduction: 4-Methoxyphenethyl alcohol.
Substitution: Halogenated derivatives such as 4-methoxyphenyl bromide.
Scientific Research Applications
2-(4-Methoxyphenyl)ethenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial properties.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of perfumes and cosmetics due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)ethenol involves its interaction with various molecular targets and pathways. It can inhibit the synthesis of proteins, RNA, and DNA in certain microorganisms, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)ethenol can be compared with other similar compounds such as:
4-Methoxybenzyl alcohol: Similar structure but lacks the ethenol group.
4-Methoxyphenyl ethylene: Similar structure but lacks the hydroxyl group.
4-Methoxyphenyl bromide: Similar structure but contains a bromine atom instead of a hydroxyl group.
Uniqueness
The presence of both the methoxy and ethenol groups in this compound makes it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of chemical reactions and making it valuable in various applications .
Properties
Molecular Formula |
C9H10O2 |
---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)ethenol |
InChI |
InChI=1S/C9H10O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7,10H,1H3 |
InChI Key |
HLOZUROOXAWGSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CO |
Origin of Product |
United States |
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